![molecular formula C19H18O3 B2883071 6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid CAS No. 2241127-84-2](/img/structure/B2883071.png)
6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirocyclic compounds are molecules containing two rings with only one shared atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .
Synthesis Analysis
Spirocyclic compounds have been synthesized using various methods. For instance, spirocyclopropane annelated to six- and five-member rings have been synthesized in recent decades . Various methods for the synthesis of these compounds have been reported .Molecular Structure Analysis
The molecular structure of spirocyclic compounds is unique. Defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions. For example, Methyl 2-chloro-2-cyclopropylidenacetate can react with other nucleophiles by first undergoing a Michael addition and then substitution, and the product can eventually be cyclized to give spirocyclopropane after functional group interconversion .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
Spirocyclic compounds, including those similar to "6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid," are synthesized through various methods, offering a broad spectrum of chemical functionalities. The synthesis involves diastereoselective cyclopropanation reactions, demonstrating the compound's utility in creating complex molecular structures with precise stereochemistry (S. Yong et al., 2007). Additionally, these synthesis pathways highlight the potential for generating novel compounds with diverse biological and chemical properties.
Molecular Structures and Optical Activity
The study of optically active derivatives of spiro compounds reveals their significant potential in pharmaceutical applications. Their optical activity and molecular structure analysis provide insights into their interactions with biological systems, making them valuable in the design of pharmaceutical agents with targeted properties (Z. Džolić et al., 2003). This research underlines the importance of detailed structural analysis in developing compounds with specific biological activities.
Asymmetric Synthesis and Biological Activity
The asymmetric synthesis of spiro compounds, including cyclopropane derivatives, is crucial for producing enantiomerically pure substances, which are essential for high specificity and efficacy in drug development. These synthetic pathways not only demonstrate the chemical versatility of spiro compounds but also their potential to serve as the backbone for developing new drugs with minimized side effects (A. Jakubowska et al., 2015).
Chemical Reactions and Mechanisms
Understanding the chemical reactions and mechanisms involving spiro compounds is fundamental for exploiting their full potential in synthetic chemistry and drug design. Studies on their reactions with various reagents and under different conditions help in identifying new pathways for synthesizing complex molecules with desired functionalities (M. Langbeheim & S. Sarel, 1978). These insights are invaluable for the development of novel synthetic methods and the creation of new materials and medicines.
Mécanisme D'action
Orientations Futures
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Spirocyclic compounds, due to their unique conformational features, structural complexity and rigidity, are promising interesting skeletal systems in drug discovery .
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-22-17-5-3-2-4-14(17)12-6-7-15-13(10-12)8-9-19(15)11-16(19)18(20)21/h2-7,10,16H,8-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCOHBWXHNAIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)C4(CC3)CC4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


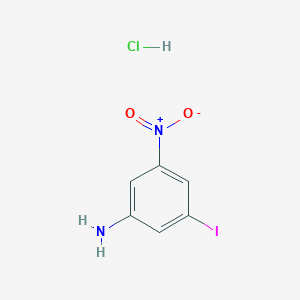
![7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882992.png)

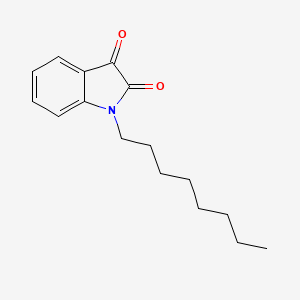
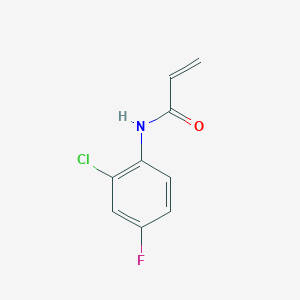
![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)
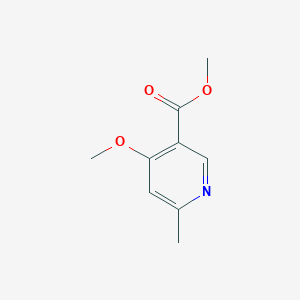
![5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2883000.png)

![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)
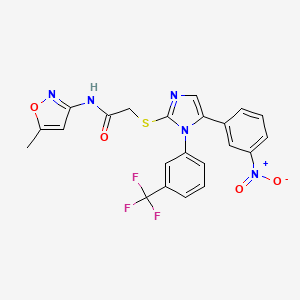
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2883010.png)
![N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2883011.png)